13H-Dibenzo[a,i]fluoren-13-one
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Overview
Description
13H-Dibenzo[a,i]fluoren-13-one is a polycyclic aromatic ketone with the molecular formula C21H12O It is known for its unique structure, which consists of fused benzene rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Dibenzo[a,i]fluoren-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a polycyclic aromatic hydrocarbon in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
13H-Dibenzo[a,i]fluoren-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
13H-Dibenzo[a,i]fluoren-13-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research explores its potential as a therapeutic agent or as a model compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 13H-Dibenzo[a,i]fluoren-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo reversible Friedel-Crafts acyl rearrangements, which play a pivotal role in its chemical behavior. These rearrangements involve the migration of acyl groups within the molecule, leading to the formation of different isomers .
Comparison with Similar Compounds
Similar Compounds
- 13H-Dibenzo[a,h]fluoren-13-one
- 12H-Dibenzo[b,h]fluoren-12-one
Uniqueness
13H-Dibenzo[a,i]fluoren-13-one is unique due to its specific arrangement of fused benzene rings and the position of the ketone group. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
CAS No. |
86854-01-5 |
---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one |
InChI |
InChI=1S/C21H12O/c22-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)21/h1-12H |
InChI Key |
CZRCYSBXQHBJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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